molecular formula C12H16N2O4 B14849721 Tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate

Tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate

Cat. No.: B14849721
M. Wt: 252.27 g/mol
InChI Key: VNIRHMDENCOVDO-UHFFFAOYSA-N
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Description

Tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate: is an organic compound with a molecular formula of C11H14N2O4 It is a derivative of pyridine, featuring a tert-butyl carbamate group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via selective oxidation reactions.

    Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the hydroxylated pyridine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the formyl group to a hydroxymethyl group.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles like amines or thiols under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block for the preparation of heterocyclic compounds.

Biology:

  • Investigated for its potential as a ligand in coordination chemistry.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of novel materials with specific properties.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

  • Tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate
  • Tert-butyl (3-hydroxypyridin-2-yl)carbamate
  • Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate

Uniqueness:

  • The specific positioning of the formyl and hydroxyl groups on the pyridine ring in tert-butyl (2-formyl-3-hydroxypyridin-4-YL)methylcarbamate provides unique reactivity and interaction profiles compared to its analogs.
  • The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

tert-butyl N-[(2-formyl-3-hydroxypyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-6-8-4-5-13-9(7-15)10(8)16/h4-5,7,16H,6H2,1-3H3,(H,14,17)

InChI Key

VNIRHMDENCOVDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)C=O)O

Origin of Product

United States

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